molecular formula C14H14N4O B14381770 (E,E)-1,1'-Oxybis[(4-methylphenyl)diazene] CAS No. 90238-04-3

(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]

Cat. No.: B14381770
CAS No.: 90238-04-3
M. Wt: 254.29 g/mol
InChI Key: RGBNVIJCEPEBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is an organic compound characterized by the presence of two diazene groups connected through an oxygen atom and substituted with methyl groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylphenylhydrazine with an oxidizing agent in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired diazene linkage. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.

Industrial Production Methods

Industrial production of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex azo compounds.

    Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted azo compounds, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of pigments, dyes, and as a stabilizer in various polymer formulations.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the oxygen linkage.

    4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of methyl groups.

    1,1’-Oxybis(4-chlorophenyl)diazene: Substituted with chlorine atoms instead of methyl groups.

Uniqueness

(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is unique due to its specific substitution pattern and the presence of an oxygen linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

90238-04-3

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

(4-methylphenyl)-[(4-methylphenyl)diazenyl]oxydiazene

InChI

InChI=1S/C14H14N4O/c1-11-3-7-13(8-4-11)15-17-19-18-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

RGBNVIJCEPEBBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.